2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-13-14(2)30-23-21(13)22(26-20(27-23)10-15-8-6-5-7-9-15)25-17-11-16(24)18(28-3)12-19(17)29-4/h5-9,11-12H,10H2,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJJDOALLRPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC3=CC(=C(C=C3OC)OC)Cl)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and modulate signaling cascades involved in inflammation and cancer progression.
Anti-inflammatory Activity
Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In particular, studies have shown that compounds similar to 2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can suppress COX-2 activity effectively. For instance, derivatives tested against COX enzymes demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects against multiple cancer types by inducing apoptosis and inhibiting cell proliferation. For example, compounds within the same chemical family have shown IC50 values in the micromolar range against drug-sensitive and multidrug-resistant cancer cell lines .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the thienopyrimidine scaffold for enhancing biological activity. The presence of electron-withdrawing groups such as chloro and methoxy has been linked to increased potency against COX enzymes and enhanced anticancer activity .
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 1 | Similar to target | 0.04 | COX-2 Inhibition |
| 2 | Similar to target | 7.138 | KB-8511 Cell Line |
| 3 | Similar to target | >10 | KB-31 Cell Line |
Case Studies
Several case studies have documented the efficacy of thienopyrimidine derivatives:
- In Vivo Models : In animal models of inflammation (carrageenan-induced paw edema), compounds related to 2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exhibited significant reductions in edema compared to controls .
- Cancer Cell Lines : The compound's effectiveness was assessed in human epithelial carcinoma cells (KB-31) and a multidrug-resistant variant (KB-8511). The results indicated a dose-dependent response with substantial cytotoxicity observed at higher concentrations .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thienopyrimidine scaffold has been known for its ability to inhibit specific kinases involved in cancer proliferation. In vitro assays demonstrated that derivatives of thienopyrimidines exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to 2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine were shown to inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that thienopyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. In one study, a related thienopyrimidine compound exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of thienopyrimidine derivatives has been documented against various bacterial strains. Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have indicated that modifications at specific positions on the thienopyrimidine ring can enhance bioactivity and selectivity towards target enzymes or receptors. For instance, the introduction of different substituents on the benzyl moiety has been shown to significantly affect the potency and selectivity of these compounds against various biological targets .
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituents on benzyl ring | Enhanced potency against cancer cells |
| Alterations on thieno ring | Increased anti-inflammatory effects |
| Variations in halogen groups | Improved antimicrobial activity |
Synthesis and Development
The synthesis of 2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves multi-step organic reactions that typically include cyclization and functional group modifications. Recent advancements in synthetic methodologies have enabled more efficient production processes with higher yields and purities . These improvements are crucial for facilitating further research and development into therapeutic applications.
Case Study 1: Anticancer Efficacy
In a preclinical study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a thienopyrimidine derivative similar to the compound . The study involved administering the compound to mice bearing human tumor xenografts. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanisms of thienopyrimidine derivatives revealed their ability to downregulate pro-inflammatory cytokines in vitro. The findings suggest that these compounds could serve as therapeutic agents for chronic inflammatory conditions such as rheumatoid arthritis .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the thieno[2,3-d]pyrimidine core. Key steps include:
- Amine coupling : Refluxing the thienopyrimidine intermediate with 5-chloro-2,4-dimethoxyaniline in a polar aprotic solvent (e.g., DMSO) under nitrogen to avoid oxidation. Reaction progress is monitored via TLC or HPLC .
- Purification : Crystallization from solvent systems like DMSO:water (5:5) to isolate the final product. Purity is confirmed by melting point analysis and HPLC .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., benzyl, chloro-dimethoxyphenyl groups) to confirm spatial orientation .
- Spectroscopic techniques : Use H/C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., amine stretches at ~3300 cm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers away from heat sources (P210) and moisture. Label containers with hazard codes (e.g., P102 for child safety) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst optimization : Evaluate palladium or copper catalysts for cross-coupling steps. Monitor reaction kinetics via HPLC .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing chloro with fluoro) and compare bioactivity using enzyme inhibition assays (e.g., cholinesterase or kinase targets) .
- Crystallographic analysis : Correlate dihedral angles (e.g., 12.8° vs. 86.1° in related compounds) with activity changes to identify steric or electronic effects .
Q. What computational approaches predict the environmental fate of this compound?
- Methodological Answer :
- QSAR modeling : Use SMILES/InChI descriptors (e.g., Canonical SMILES from PubChem) to estimate biodegradation rates and partition coefficients (log ) .
- Environmental simulation : Apply fugacity models to predict distribution in air, water, and soil based on experimental data from analogous pyrimidines .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer :
- Hydrogen bonding analysis : Identify intramolecular (e.g., N–H⋯N) and weak intermolecular (e.g., C–H⋯π) interactions via X-ray data. These bonds stabilize the crystal lattice and affect solubility .
- Thermal stability testing : Perform DSC/TGA to link packing density with melting points and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
